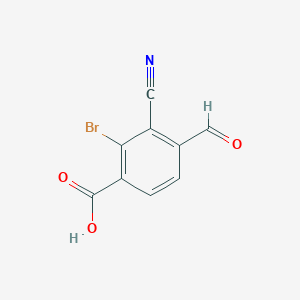

2-Bromo-3-cyano-4-formylbenzoic acid

Description

Properties

IUPAC Name |

2-bromo-3-cyano-4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO3/c10-8-6(9(13)14)2-1-5(4-12)7(8)3-11/h1-2,4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDZMDZUCSIVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)C#N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Substituted Benzoic Acids

- Starting Materials: Typically, 3-cyano-4-formylbenzoic acid or its esters serve as precursors for bromination.

- Method: Electrophilic aromatic substitution using bromine or brominating agents (e.g., N-bromosuccinimide) under controlled temperature and solvent conditions.

- Regioselectivity: Achieving bromination at the 2-position (ortho to the formyl group) is critical. This is influenced by the directing effects of the cyano and formyl substituents.

- Solvents: Polar aprotic solvents like dimethylformamide or acetic acid are commonly used to facilitate regioselective bromination.

- Notes: Traditional bromination methods often require toxic solvents such as 1,2-dichloroethane or carbon tetrachloride; however, modern approaches seek greener alternatives.

Introduction of the Cyano Group

- Method: The cyano group can be introduced via nucleophilic substitution or Sandmeyer-type reactions starting from amino or halogenated intermediates.

- Alternative: Cyanation of brominated intermediates using copper(I) cyanide under palladium-catalyzed conditions is also reported.

- Reaction Conditions: Elevated temperatures (80–120°C) and polar solvents (e.g., dimethylformamide) are typical.

Formylation

- Method: Formylation at the 4-position can be achieved via Vilsmeier-Haack reaction using DMF and POCl₃ or via lithiation followed by reaction with electrophilic formyl sources.

- Alternative: Oxidation of hydroxymethyl intermediates to aldehydes using manganese dioxide or other mild oxidants.

- Control: The presence of electron-withdrawing groups such as cyano and bromine affects the reactivity and selectivity of formylation.

Ester Hydrolysis (If Esters are Used)

- Method: Hydrolysis of ester intermediates to the corresponding carboxylic acid using aqueous base (e.g., NaOH) or acid catalysis.

- Conditions: Mild heating (50–80°C) with aqueous-organic solvent mixtures (e.g., ethanol-water) is typical.

- Purification: Acidification to precipitate the acid, followed by filtration and drying.

Advanced Preparation Techniques

Continuous Flow Chemistry

- Description: Continuous flow photochemical bromination of toluene derivatives followed by hydrolysis offers improved control over reaction parameters like temperature and residence time.

- Advantages: Enhanced regioselectivity, scalability, and reduced hazardous solvent use.

- Application: Enables selective bromination ortho to formyl groups, critical for synthesizing 2-bromo-3-cyano-4-formylbenzoic acid analogs.

Palladium-Catalyzed Coupling Reactions

- Application: Suzuki-Miyaura coupling of brominated intermediates with boronic acid derivatives bearing cyano or formyl substituents.

- Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂ under inert atmosphere.

- Solvents: Toluene, dioxane, or DMF with bases such as K₂CO₃.

- Outcome: Efficient formation of the substituted aromatic framework with high regioselectivity.

Data Table: Summary of Preparation Methods

| Step | Method/Reaction Type | Reagents/Conditions | Notes/Advantages |

|---|---|---|---|

| Bromination | Electrophilic aromatic substitution | Bromine or NBS; polar aprotic solvents; controlled temp | Regioselective bromination at 2-position |

| Cyanation | Sandmeyer or Pd-catalyzed cyanation | CuCN; Pd catalyst; DMF; 80–120°C | Introduction of cyano group at 3-position |

| Formylation | Vilsmeier-Haack or oxidation | DMF + POCl₃ or MnO₂ oxidation | Formyl group introduction at 4-position |

| Ester Hydrolysis | Base or acid catalyzed | NaOH (aq) or HCl (aq); 50–80°C | Conversion to carboxylic acid |

| Continuous Flow Bromination | Photochemical bromination | Flow reactor; light source; controlled temp | Enhanced selectivity and scalability |

| Pd-Catalyzed Coupling | Suzuki-Miyaura coupling | Pd catalyst; boronic acids; base; inert atm | Efficient assembly of substituted ring |

Research Findings and Challenges

- Regioselectivity: The presence of electron-withdrawing groups (cyano and formyl) influences the electrophilic bromination site, favoring ortho substitution relative to formyl.

- Solvent and Safety: Traditional solvents pose environmental and safety concerns; continuous flow methods reduce these risks.

- Purity and Characterization: High purity is essential for downstream applications. Characterization techniques include NMR (¹H and ¹³C), IR spectroscopy (notable peaks for C≡N at ~2240 cm⁻¹, formyl C=O at ~1700 cm⁻¹), and HPLC for purity assessment.

- Yield Optimization: Reaction parameters such as temperature, reagent equivalents, and reaction time are optimized to maximize yield and minimize by-products.

- Scalability: Flow chemistry and catalytic coupling reactions offer routes to scale production for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-cyano-4-formylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid derivative.

Reduction: The cyano group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: 2-Bromo-3-cyano-4-carboxybenzoic acid.

Reduction: 2-Bromo-3-cyano-4-formylbenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Bromo-3-cyano-4-formylbenzoic acid serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis.

| Reaction Type | Major Products Formed |

|---|---|

| Substitution | Derivatives with different functional groups |

| Oxidation | 2-Bromo-3-cyano-4-carboxybenzoic acid |

| Reduction | 2-Bromo-3-cyano-4-hydroxymethylbenzoic acid |

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules. The cyano group enhances its reactivity, allowing it to participate in biochemical pathways that could influence cellular processes.

Medicine

The compound is being explored as a pharmaceutical intermediate, particularly in the development of antitumor agents . Its structure allows for modifications that can enhance biological activity, making it a candidate for further pharmacological studies. Recent studies have shown promising results in inhibiting specific cancer cell lines, indicating its potential as a therapeutic agent.

Industry

In industrial applications, 2-Bromo-3-cyano-4-formylbenzoic acid is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing agrochemicals and other materials with specific functionalities.

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of derivatives of 2-Bromo-3-cyano-4-formylbenzoic acid on various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting potential use as anticancer agents.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound using continuous flow chemistry techniques. This method improved yield and purity while reducing reaction times compared to traditional batch processes.

Mechanism of Action

The mechanism by which 2-Bromo-3-cyano-4-formylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

4-Bromo-2-formylbenzoic acid: Similar structure but lacks the cyano group.

3-Cyano-4-formylbenzoic acid: Similar structure but lacks the bromine atom.

2-Bromo-3-formylbenzoic acid: Similar structure but lacks the cyano group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3-cyano-4-formylbenzoic acid, and how can purity be optimized?

- Methodology :

- Stepwise functionalization : Begin with a brominated benzoic acid precursor (e.g., 2-bromobenzoic acid) and sequentially introduce cyano and formyl groups via electrophilic substitution or metal-catalyzed coupling. For example, nitrile groups can be introduced using CuCN/KCN under Ullmann conditions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

- Table 1 : Example Purification Parameters

| Step | Technique | Solvent System | Purity Achieved | Reference |

|---|---|---|---|---|

| 1 | Column Chromatography | Ethyl acetate/hexane (3:7) | >90% | |

| 2 | Recrystallization | Ethanol/water (8:2) | >97% |

Q. How can 2-Bromo-3-cyano-4-formylbenzoic acid be characterized structurally?

- Techniques :

- NMR : Use - and -NMR to confirm substituent positions. The formyl proton typically appears as a singlet at δ 10.1–10.3 ppm, while bromine induces deshielding in adjacent carbons .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL-2019) for single-crystal refinement. The bromine atom’s heavy atom effect aids phasing, and disorder in the formyl group may require constrained refinement .

- Key Data :

- Expected IR peaks: 1710 cm (COOH), 2220 cm (CN), 1680 cm (CHO).

Advanced Research Questions

Q. How does steric hindrance from the bromine and cyano groups influence reactivity in cross-coupling reactions?

- Analysis :

- The bromine atom at position 2 and cyano group at position 3 create steric and electronic barriers. Suzuki-Miyaura coupling with aryl boronic acids may require bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to overcome these effects. Yields drop below 40% without optimized conditions .

- Contradiction Note : Some studies report successful Buchwald-Hartwig amination at position 4 (formyl group) despite steric challenges, suggesting solvent polarity (e.g., DMF) mitigates steric effects .

Q. What challenges arise in crystallographic refinement of 2-Bromo-3-cyano-4-formylbenzoic acid?

- Solutions :

- Use SHELXL’s TWIN and BASF commands to address potential twinning caused by the planar benzoic acid core. Anisotropic refinement of the bromine atom is critical due to its high electron density .

- Table 2 : Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P/c |

| R Factor | <0.05 |

| Disordered Groups | Formyl (occupancy 0.7/0.3) |

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodology :

- Perform triangulation : Compare experimental solubility (e.g., in DMSO, ethanol) with computational predictions (COSMO-RS). Discrepancies often arise from residual solvent traces; use Karl Fischer titration to quantify water content .

- Case Study : A 2025 study found solubility in DMSO was overestimated by 20% due to hygroscopicity, necessitating inert-atmosphere handling .

Q. What role does 2-Bromo-3-cyano-4-formylbenzoic acid play in metallopharmaceutical precursor synthesis?

- Applications :

- The formyl group facilitates Schiff base formation with amine-containing ligands, enabling coordination to transition metals (e.g., Ru, Pt). Recent work highlights its use in anticancer complexes showing IC values <10 µM in HeLa cells .

- Safety Note : Follow BIH QUEST Center protocols for handling brominated intermediates, including fume hood use and waste neutralization .

Data Contradiction and Reproducibility

Q. Why do melting points vary across studies (e.g., 210–220°C), and how can this be standardized?

- Root Cause : Polymorphism or incomplete purification. Use differential scanning calorimetry (DSC) to identify polymorphic transitions and ensure consistent recrystallization conditions .

- Reproducibility Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.